N-Piperonylacetoacetamide
Overview
Description
Scientific Research Applications
Piperonyl Derivatives in Aquatic Toxicology
Research into the effects of piperonyl butoxide, a methylenedioxyphenyl compound related to N-Piperonylacetoacetamide, shows its utility in reducing the toxicity of certain insecticides in aquatic environments. This compound acts as an inhibitor of cytochrome P450 enzymes, which is significant in understanding the metabolic interactions in various species exposed to insecticides (Ankley et al., 1991).
Anticancer Potential of Piperonyl Derivatives
A study on sulfonamide-derived isatins, structurally related to N-Piperonylacetoacetamide, revealed promising anticancer effects. These compounds exhibited significant cytotoxicity against liver cancer cell lines, highlighting their potential in cancer therapy (Eldeeb et al., 2022).
Piperacillin–Tazobactam in Antibacterial Therapy
Piperacillin-tazobactam, a β-lactam/β-lactamase inhibitor combination that includes a piperonyl derivative, demonstrates broad-spectrum antibacterial activity. Its effectiveness against various aerobic and anaerobic bacteria makes it a critical component in treating severe infections in hospitalized patients (Gin et al., 2007).
Piperonyl Conjugates in Insect Physiology
Research on piperonyl acid conjugates, which are structurally related to N-Piperonylacetoacetamide, provides insights into insect metabolism. These conjugates, involving amino acids like alanine, glutamate, and glycine, offer valuable information on the biosynthesis of amino acids in insects (Esaac & Casida, 1968).
Hepatoprotective Effects of Piperonyl Derivatives
Piperine, a compound closely related to N-Piperonylacetoacetamide, has been studied for its hepatoprotective effects. It shows potential in treating liver fibrosis by inhibiting key pathways involved in the disease process (Abdelhamid et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)4-12(15)13-6-9-2-3-10-11(5-9)17-7-16-10/h2-3,5H,4,6-7H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOBCCBHRGNWFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294437 | |
Record name | n-(1,3-benzodioxol-5-ylmethyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Piperonylacetoacetamide | |
CAS RN |
16386-35-9 | |
Record name | NSC96630 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(1,3-benzodioxol-5-ylmethyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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